Ethyl 5-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse pharmacological activities, particularly as calcium channel blockers. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate typically involves the Biginelli reaction. This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, benzaldehyde, ethyl acetoacetate, and urea can be used as starting materials, with hydrochloric acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to enhance yield and purity. This can include the use of microwave irradiation and solvent-free conditions to promote the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different substituents at various positions on the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Ethyl 5-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By blocking these channels, it can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers .
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic uses.
Uniqueness: Ethyl 5-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
63514-28-3 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 5-methyl-4-oxo-6-phenyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)12-9-16-13(10(2)14(12)17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17) |
InChI Key |
KJGBJBGCBWTLES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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